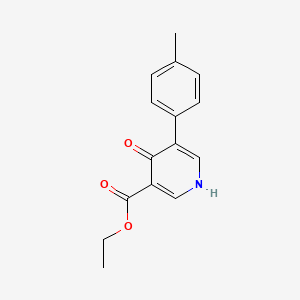

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCWLNDIMWNSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Cyclocondensation Reactions

The dihydropyridine core forms via cyclocondensation of β-keto esters. For example, ethyl 4-(4-fluorophenyl)-3-oxobutanoate reacts with triazine in ethanol under basic conditions (NaOEt) at 85°C to yield ethyl 5-aryl-4-oxo-1,4-dihydropyridine-3-carboxylate derivatives . This methodology enables efficient synthesis of the heterocyclic scaffold:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | Triazine, NaOEt/EtOH, 85°C, 1.5h | Ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 83% |

Hydrolysis of the Ester Group

The ethyl ester undergoes saponification under alkaline conditions. Treatment with 3M NaOH at 100°C for 1.5 hours converts the ester to the corresponding carboxylic acid :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | 3M NaOH, 100°C, 1.5h | 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 100% |

Amide Bond Formation

The carboxylic acid derivative participates in peptide coupling reactions. Using HATU and DIPEA in DMF, it reacts with amines to form bioactive amides. For instance, coupling with 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine yields a therapeutic candidate :

| Acid Component | Amine Component | Coupling Reagents | Product (Amide) | Yield |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 4-(4-Amino-2-fluorophenoxy)-3-chloro-pyridin-2-amine | HATU, DIPEA/DMF, RT, 3h | Target amide (MW = 632.5 g/mol) | 78% |

Functionalization at the Dihydropyridine Core

The 4-oxo-1,4-dihydropyridine ring undergoes further modifications:

-

Oxidation : While direct evidence for this compound is limited, analogous dihydropyridines are oxidized to pyridines using agents like KMnO₄ or CrO₃ .

-

Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to hydroxyl in related structures, though regioselectivity depends on substituents .

Crystal Engineering Insights

X-ray diffraction studies of analogous compounds (e.g., ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) reveal planar molecular conformations stabilized by bifurcated N–H⋯O hydrogen bonds between the NH group and carbonyl oxygens . These interactions influence reactivity by affecting electron density distribution across the ring.

Industrial-Scale Considerations

Continuous flow reactors and optimized catalysts (e.g., acidic or basic resins) enhance yield and purity in large-scale syntheses of related dihydropyridine derivatives . Process parameters such as temperature (70–100°C) and solvent polarity are critical for minimizing side reactions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is investigated as a precursor in the synthesis of various pharmaceutical agents. Its ability to modulate biochemical pathways related to inflammation and apoptosis positions it as a candidate for drug development aimed at neurodegenerative diseases. The compound's mechanism of action includes:

- Inhibition of Apoptosis : It has been shown to inhibit apoptotic pathways, making it a potential therapeutic agent for conditions where apoptosis is dysregulated.

- Modulation of Inflammatory Responses : Research indicates that it can influence inflammatory pathways, particularly through the inhibition of tumor necrosis factor-alpha production in stimulated human microglia cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, research has indicated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its ability to induce apoptosis in cancer cells. Key findings include:

- Induction of Reactive Oxygen Species : In studies involving lung cancer cell lines (e.g., PC-9 and H460), treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cancer cell death.

- Cell Cycle Regulation : The compound affects cell cycle distribution by promoting G2/M phase arrest, which is crucial for halting the proliferation of cancer cells .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction between ethyl acetoacetate and an appropriate aldehyde under reflux conditions. This process can be optimized using continuous flow reactors to enhance yield and purity.

Common Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to pyridine derivatives | KMnO₄, CrO₃ |

| Reduction | Forms dihydropyridine derivatives | NaBH₄, LiAlH₄ |

| Substitution | Ester group can be replaced by other groups | Amines, Alcohols |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant activity against various cancer cell lines. The findings suggest that modifications to the dihydropyridine structure could enhance anticancer efficacy.

Case Study 2: Antimicrobial Efficacy

Research conducted by et al. demonstrated that this compound effectively inhibited the growth of several bacterial strains. This underscores its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to relaxation of smooth muscle cells and a decrease in blood pressure.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Crystallographic and Hydrogen Bonding Analysis

Hydrogen bonding patterns dictate crystal packing and stability. Data for selected compounds:

Key Observations :

- The 4-methylphenyl group in the target compound may disrupt the planar hydrogen-bonded chains observed in the unsubstituted analog, leading to altered solubility or melting points.

- Bulky substituents (e.g., trimethyl groups in ) induce non-planar conformations, reducing crystallinity .

Biological Activity

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 257.29 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine under reflux conditions, followed by crystallization for product isolation.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound. For instance, it has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strongly inhibited growth |

| Escherichia coli | 0.30 | Moderate inhibition |

| Pseudomonas aeruginosa | 0.50 | Effective against biofilm |

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients, thereby enhancing cholinergic transmission and improving cognitive function .

The biological mechanisms underlying the activities of this compound include:

- Enzyme Inhibition : The compound acts as a non-competitive inhibitor of AChE, which is crucial for maintaining neurotransmitter levels in the brain.

- Oxidative Stress Modulation : It enhances the expression of antioxidant enzymes, reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at specific phases, leading to reduced proliferation rates.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, with an MIC value of 0.25 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Neuroprotective Potential

In a neuroprotection study involving human neuroblastoma cells, this compound demonstrated a reduction in cell death induced by amyloid-beta peptides. The compound significantly enhanced cell viability and reduced markers of oxidative stress, suggesting its potential in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate?

- Methodology : The compound is typically synthesized via Hantzsch-like multicomponent reactions, involving condensation of aldehydes, β-ketoesters, and ammonia derivatives. For example, a three-component reaction using 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions in ethanol yields the dihydropyridine core. Oxidation of 1,4-dihydropyridines (e.g., using H₂O₂ or Mo(CO)₆-mediated rearrangements) can further functionalize the scaffold .

- Key Data :

| Method | Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Hantzsch | 4-methylbenzaldehyde, ethyl acetoacetate | Ethanol, NH₄OAc | 70–85% | |

| Mo(CO)₆ rearrangement | Isoxazole derivatives | Toluene, 80°C | 65–75% |

Q. How is the compound structurally characterized in academic research?

- Methodology : X-ray crystallography is the gold standard for confirming planar conformations and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) hydrogen bonds stabilize the crystal lattice along the a-axis . Complementary techniques include:

- NMR : To confirm proton environments (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6–8 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N–H stretch) .

Q. What biological activities are associated with 1,4-dihydropyridine derivatives?

- Methodology : Screening via in vitro assays (e.g., calcium channel modulation, antimicrobial disk diffusion). Ethyl 5-(4-methylphenyl)- derivatives show calcium antagonism (IC₅₀ ~1–10 µM) and moderate antibacterial activity against Gram-positive strains (MIC 16–32 µg/mL) .

Advanced Research Questions

Q. How can synthetic regioselectivity be optimized for substituted 1,4-dihydropyridines?

- Methodology : Substituent positioning is controlled via steric/electronic effects. For example:

- Electron-withdrawing groups on the aldehyde enhance cyclization efficiency.

- Mo(CO)₆ catalysts favor 2,6-diaryl substitution in Mo-mediated rearrangements .

Q. What crystallographic insights explain the compound’s stability and reactivity?

- Methodology : Single-crystal X-ray diffraction reveals non-planar fused-ring conformations (e.g., envelope conformations in tetrahydroquinoline derivatives) and dihedral angles (e.g., 56.98° between pyridine and benzene rings), which influence π-π stacking and solubility . Weak C–H⋯O interactions further stabilize the lattice .

Q. How do computational studies (e.g., DFT) aid in understanding electronic properties?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict charge distribution and frontier molecular orbitals. For example:

- The carbonyl group at position 4 is electron-deficient, making it reactive toward nucleophiles.

- HOMO-LUMO gaps (~4.5 eV) correlate with stability under oxidative conditions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology : Meta-analysis of structure-activity relationships (SARs) highlights substituent effects. For instance:

- 4-Methylphenyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

- Discrepancies in antimicrobial activity may arise from assay variations (e.g., broth microdilution vs. agar diffusion) .

Q. How is oxidative aromatization of 1,4-dihydropyridines mechanistically studied?

- Methodology : Kinetic studies using H₂O₂ or DDQ as oxidants reveal a two-step process:

Proton abstraction from the NH group.

Radical-mediated dehydrogenation to form the pyridine ring.

- Catalyst Optimization : PEG1000-BMImI ionic liquids improve oxidation yields (85–90%) by stabilizing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.